molecular formula C23H20N2O3S B2384378 3-(benzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine CAS No. 899356-23-1

3-(benzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine

Cat. No.: B2384378
CAS No.: 899356-23-1
M. Wt: 404.48
InChI Key: LUIHRXADJBFUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine is a versatile chemical compound extensively used in scientific research. Its unique properties make it ideal for various applications, including drug discovery, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in drug development, particularly for its anti-cancer and anti-inflammatory properties.

    Medicine: Several clinical trials are underway to evaluate its safety and efficacy in treating various diseases.

    Industry: Used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, in anti-cancer research, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    4-quinolone: A heterocyclic compound with a broad spectrum of pharmaceutical applications.

    N-phenylquinoline derivatives: Compounds with similar structural features and biological activities.

Uniqueness

3-(benzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various scientific research applications sets it apart from other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-2-28-18-13-14-21-20(15-18)23(25-17-9-5-3-6-10-17)22(16-24-21)29(26,27)19-11-7-4-8-12-19/h3-16H,2H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIHRXADJBFUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.